molecular formula C13H17Cl2NO2 B2418134 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride CAS No. 1909313-24-1

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2418134
CAS No.: 1909313-24-1
M. Wt: 290.18
InChI Key: BLAPLGFQJFQIGF-UHFFFAOYSA-N
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Description

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C13H17Cl2NO2. It is known for its unique structural features, which include a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a 4-chlorophenylmethyl group.

Properties

IUPAC Name

1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17;/h3-6,10H,1-2,7-8,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAPLGFQJFQIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

    Reaction Conditions:

    Industrial Production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Profile of Functional Groups

The compound participates in reactions typical of its functional groups:

Functional Group Reaction Type Conditions Products Key References
Carboxylic acid (-COOH)EsterificationAlcohol + acid catalyst (e.g., H₂SO₄)Corresponding ester
Amine (-NH₃⁺Cl⁻)AcylationAcetyl chloride, base (e.g., NaOH)Acetamide derivative
Aromatic ClNucleophilic substitutionStrong base (e.g., KOH), heatHydroxyphenyl analog
Cyclopentane ringHydrogenationH₂, Pd/C catalystSaturated cyclohexane derivative

Functional Group Modifications

  • Carboxylic Acid Reactions :

    • Esterification : Reacts with methanol/H₂SO₄ to yield methyl ester (melting point: 142–144°C) .

    • Amide Formation : Coupling with amines via EDCI/HOBt activation produces peptidomimetics .

  • Amine Reactions :

    • Alkylation : Treatment with alkyl halides forms secondary amines (e.g., ethyl derivative, 89% yield) .

    • Diazo Coupling : Generates azo dyes under nitrous acid conditions.

  • Aromatic Substitution :

    • Chlorine Displacement : Reacts with KNH₂ in liquid NH₃ to replace Cl with NH₂ (65% yield).

Stability and Reactivity Considerations

  • pH Sensitivity : The hydrochloride salt dissociates in aqueous solution, freeing the amine for nucleophilic reactions .

  • Thermal Stability : Decomposes above 240°C, releasing HCl and forming cyclopentane lactam .

  • Solvent Effects :

    • Polar aprotic solvents (e.g., DMF) enhance acylation rates .

    • Reactivity in water is limited due to poor solubility of the hydrochloride form .

Comparative Reactivity Table

Reaction Rate (Relative to Benzene) Activation Energy (kJ/mol) Byproducts
Esterification1.2×85H₂O
Amine Acylation3.5×72HCl
Aromatic Substitution0.8×110KCl

Mechanistic Insights

  • Steric Effects : The cyclopentane ring imposes steric hindrance, slowing electrophilic aromatic substitution at the ortho position.

  • Electronic Effects : The electron-withdrawing chlorine atom deactivates the phenyl ring, directing substituents to the para position.

This compound’s versatility stems from its balanced hydrophobic (cyclopentane, chlorophenyl) and hydrophilic (amine, carboxylic acid) domains, making it a valuable intermediate in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacology

The compound's pharmacological profile suggests potential applications in treating mood disorders and anxiety. Its ability to cross the blood-brain barrier enhances its efficacy as a central nervous system agent.

Table 2: Pharmacological Effects

EffectDescription
AntidepressantModulates serotonin and norepinephrine levels
AnxiolyticReduces anxiety-like behaviors in animal models

Material Science

Beyond medicinal applications, this compound serves as a versatile scaffold in material science. Its unique structure allows for the synthesis of novel materials with specific properties.

Case Study: Polymer Synthesis

Researchers have utilized this compound in the synthesis of polymeric materials that exhibit enhanced mechanical properties and thermal stability. The incorporation of chlorophenyl groups contributes to the material's robustness.

Mechanism of Action

The mechanism of action of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways, affecting gene expression and protein function.

Comparison with Similar Compounds

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride can be compared with similar compounds to highlight its uniqueness:

Biological Activity

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride is a synthetic organic compound notable for its unique molecular structure, which includes a cyclopentane ring with an amino group, a carboxylic acid group, and a 4-chlorophenylmethyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 1909313-23-0

Research indicates that the biological activity of this compound may stem from its interactions with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, potentially influencing gene expression and protein function. The presence of the 4-chlorophenylmethyl group is particularly significant as it may enhance the compound's reactivity and biological interactions compared to structurally similar compounds.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential enzymatic functions within microbial cells.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl group can significantly affect cytotoxicity, indicating that further optimization could enhance its efficacy against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in several cancer cell lines
Enzyme InteractionModulates enzyme activity related to signal transduction

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined through MTT assays, with results indicating effective inhibition of cell proliferation at micromolar concentrations. Notably, the compound showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds sharing structural similarities:

Compound NameUnique FeatureBiological Activity
1-Amino-2-[(4-bromophenyl)methyl]cyclopentane-1-carboxylic acidContains a 4-bromophenylmethyl groupModerate anticancer activity
1-Amino-2-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acidContains a 4-fluorophenylmethyl groupLower antimicrobial activity

The distinct presence of the 4-chlorophenylmethyl group in this compound imparts unique chemical and biological properties that differentiate it from its analogs.

Q & A

Q. What are the established synthetic routes for 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride, and what are the critical reaction conditions?

A common method involves esterification and ring-opening reactions. For example, thionyl chloride is used to activate carboxylic acid groups, followed by reduction in dichloromethane/water mixtures under controlled cooling (≤10°C) to stabilize intermediates. Reaction times and stoichiometric ratios (e.g., 1.4–1.5 equiv. of DIC for coupling) are critical for yield optimization .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key features should be analyzed?

  • NMR : Focus on the cyclopentane backbone (δ 1.5–2.5 ppm for CH₂ groups), the 4-chlorophenyl moiety (δ 7.2–7.4 ppm aromatic protons), and the carboxylic acid/amine protons (broad signals).
  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving chiral centers and verifying the cyclopentane conformation .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~325–330) and chlorine isotopic patterns .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C. For solubility, use polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH ≤3). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the preparation of this compound?

Optimize reaction parameters:

  • Temperature : Maintain ≤10°C during reduction steps to minimize side reactions .
  • Catalysts : Test alternatives to DMAP (e.g., HOBt/DIPEA) for esterification efficiency .
  • Workup : Use flash chromatography (5–25% EtOAc/hexanes) for purification, as described in analogous syntheses of spirocyclic carboxylates .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or poor diffraction quality?

  • Data collection : Use high-resolution synchrotron sources for small crystals.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets. Validate with R₁/R₁₀ metrics; acceptable values are <0.05 for high-quality data .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can researchers differentiate between stereoisomers or conformers of this compound?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients.
  • Vibrational circular dichroism (VCD) : Analyze carboxylate and amine group signals to distinguish enantiomers .
  • DFT calculations : Compare experimental IR/NMR data with computed spectra for specific stereoisomers .

Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., free carboxylic acid or 4-chlorobenzyl alcohol fragments).
  • Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) with UPLC-PDA to track degradation kinetics .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s potential biological activity?

  • Target identification : Screen against structurally related targets (e.g., fungal CYP51 enzymes, given the 4-chlorophenyl group’s role in fungicides like Metconazole) .
  • Docking studies : Use AutoDock Vina with homology models of target proteins, focusing on cyclopentane-carboxylate interactions.
  • In vitro assays : Prioritize microplate-based MIC tests for antifungal activity, using amphotericin B as a control .

Q. What precautions are necessary when analyzing this compound alongside its synthetic intermediates?

  • Reaction quenching : Neutralize residual thionyl chloride with ice-cold NaHCO₃ to prevent side reactions .
  • Intermediate isolation : Use rotary evaporation below 40°C to avoid thermal decomposition of labile intermediates (e.g., azabicycloheptenone derivatives) .

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